molecular formula C23H38O4 B1238086 2-Arachidonoylglycerol, 2-AG

2-Arachidonoylglycerol, 2-AG

Cat. No.: B1238086
M. Wt: 378.5 g/mol
InChI Key: RCRCTBLIHCHWDZ-CGRWFSSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eicosa-5,8,11,14-tetraenoic acid 1,3-dihydroxypropan-2-yl ester is an endocannabinoid.

Scientific Research Applications

Neurophysiological Functions and Therapeutic Potential

2-AG is a crucial regulator of neurotransmitter release, impacting emotion, cognition, energy balance, and pain sensation. Its biosynthetic and metabolic pathways are key to understanding its biological roles. Modulating 2-AG levels in the brain presents potential therapeutic benefits for conditions related to its regulatory functions (Baggelaar, Maccarrone, & van der Stelt, 2018).

Biosynthesis and Degradation

The endocannabinoid system, including 2-AG, plays a pivotal role in synaptic retrograde signaling in the central nervous system. The enzymes involved in 2-AG's biosynthesis and degradation are critical for its regulation. Understanding these enzymatic pathways is essential for grasping 2-AG's function and its impact on tissue levels (Ueda, Tsuboi, Uyama, & Ohnishi, 2011).

Role in Synaptic Depression

Alterations in 2-AG levels can significantly impact synaptic depression in the cerebellum. Studies on MAGL knockout mice have shown that 2-AG accumulation leads to changes in several forms of 2-AG-mediated synaptic depression, highlighting the intricate role of 2-AG in synaptic modulation (Zhong et al., 2011).

Synthesis Techniques

Advancements in the synthesis of 2-AG have been reported, offering greener, simpler, and more economical methods. These improvements facilitate the production of 2-AG for research and potential therapeutic applications, highlighting the ongoing efforts to refine and enhance the accessibility of this significant compound (Wang, Li, Wang, Jin, & Wang, 2014).

Inhibition of DAGLs in Neurodegenerative Disorders

Inhibitors of diacylglycerol lipases, the main biosynthetic enzymes for 2-AG, have been studied for their effects in preclinical models of neurodegeneration and metabolic disorders. This research underscores the potential of targeting 2-AG metabolism in the treatment of various pathophysiological conditions (Janssen & van der Stelt, 2016).

Properties

Molecular Formula

C23H38O4

Molecular Weight

378.5 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6+,10-9+,13-12+,16-15+

InChI Key

RCRCTBLIHCHWDZ-CGRWFSSPSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC(CO)CO

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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